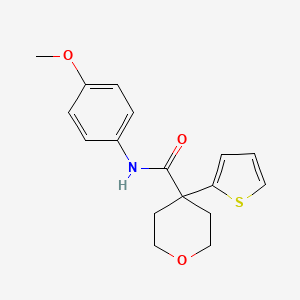

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-14-6-4-13(5-7-14)18-16(19)17(8-10-21-11-9-17)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMACJXBSJAYIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325757 | |

| Record name | N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

877649-91-7 | |

| Record name | N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. This is followed by cyclization with an appropriate oxane derivative under controlled conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide (Compound 3 in )

- Core Structure : Thiophene with carboxamide.

- Substituents: 4-Chlorophenyl (electron-withdrawing) and phenylamino.

- The phenylamino group introduces additional hydrogen-bonding capacity.

- Synthesis : Cyclization with chloroacetone in dioxane/triethylamine .

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Core Structure : Isoxazole with carboxamide.

- Substituents: Diethylamino phenyl and methyl-thiophene.

- Methyl groups on the thiophene enhance lipophilicity.

- Synthesis : Oxime formation followed by isoxazole ring closure using Oxone® .

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

- Core Structure : Thiazole and nitrothiophene.

- Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl and nitro group.

- Key Differences : The nitro group is strongly electron-withdrawing, enhancing antibacterial activity. Trifluoromethyl increases lipophilicity and metabolic stability.

- Synthesis : HATU-mediated coupling, yielding 42% purity .

Heterocyclic Core Modifications

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide ()

- Core Structure : Thiazole and azepin.

- Substituents : 4-Methoxyphenyl.

- Key Differences : The azepin ring introduces conformational flexibility, while the hydrazine group facilitates hydrogen bonding. This compound exhibited superior cardioprotective effects compared to Levocarnitine .

2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide ()

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antioxidant, anticancer, and antibacterial properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a methoxyphenyl group, a thiophene moiety, and a carboxamide functional group. This structural composition is believed to contribute to its diverse biological activities.

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is often employed to evaluate this property.

Findings

In a study assessing various derivatives, N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide exhibited significant antioxidant activity, with an IC50 value lower than that of ascorbic acid, a well-known antioxidant. The presence of the methoxy group was identified as enhancing the compound's ability to donate protons, thus improving its radical scavenging capacity .

Anticancer Activity

The anticancer properties of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide were evaluated against several cancer cell lines.

Case Study: MTT Assay

In vitro studies using the MTT assay demonstrated that the compound showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Notably, it was more cytotoxic against the U-87 cell line with an IC50 value significantly lower than that observed for MDA-MB-231 cells .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 15 |

| MDA-MB-231 | 30 |

The mechanism of action appears to involve induction of apoptosis, potentially through the activation of caspase pathways .

Antibacterial Activity

The antibacterial efficacy of N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide was investigated against various bacterial strains.

Findings

In vitro tests indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for certain strains, suggesting its potential as a lead compound in antibiotic development .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8 |

| Staphylococcus aureus | 10 |

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors, altering their activity. For instance, the compound may inhibit certain enzymes critical for bacterial survival or cancer cell proliferation .

Summary of Biological Activities

N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide demonstrates promising biological activities:

- Antioxidant : Effective in scavenging free radicals with significant potency.

- Anticancer : Induces apoptosis in cancer cell lines with varying efficacy.

- Antibacterial : Exhibits broad-spectrum antibacterial properties with low MIC values.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide, and what key characterization techniques are essential for confirming its structure?

- Methodological Answer : The synthesis typically involves coupling a thiophene-oxane carboxylic acid derivative with 4-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical steps include refluxing in anhydrous DCM under nitrogen and purification via column chromatography. Full characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent integration .

- Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated in analogous carboxamide coordination complexes .

- IR spectroscopy to validate amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy group presence .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- HPLC-UV/HRMS ensures purity (>95%) and detects degradation products. Use C18 columns with acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, with comparisons to NIST reference data for related methoxyphenyl carboxamides .

- Long-term stability studies under controlled humidity (e.g., 25°C/60% RH) should include periodic NMR and LC-MS checks for hydrolytic degradation .

Advanced Research Questions

Q. How does the thiophene moiety influence the coordination chemistry of this compound with transition metals, and what are the implications for material science?

- Methodological Answer : The thiophene sulfur and amide carbonyl groups act as bifunctional ligands. For example, zinc(II) complexes form distorted tetrahedral geometries, confirmed by X-ray diffraction . To study this:

- Synthesize metal complexes under inert conditions (e.g., ZnCl₂ in acetonitrile) and characterize via EPR (for paramagnetic metals) and XANES (to probe metal-ligand bonding).

- Computational studies (DFT) can predict binding affinities and electronic transitions, guiding applications in catalysis or optoelectronics .

Q. What strategies address regioselective functionalization challenges in the thiophene ring, and how can reaction conditions minimize byproducts?

- Methodological Answer :

- Directed ortho-metalation using LDA or TMPMgCl·LiCl enables selective substitution at the thiophene 5-position .

- Microwave-assisted synthesis reduces side reactions (e.g., ring-opening) by shortening reaction times. Optimize solvent polarity (DMF > THF) to stabilize intermediates .

- Monitor reactions in real-time via in situ FTIR to detect undesired intermediates and adjust stoichiometry .

Q. How can molecular docking and in vitro assays elucidate the bioactivity of this compound against therapeutic targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) against kinase or GPCR targets identifies potential binding pockets. Prioritize targets with high GoldScore (>60) and complementary electrostatic surfaces .

- Validate hypotheses via kinase inhibition assays (e.g., ADP-Glo™) and cell viability assays (MTT) in cancer lines. Compare IC₅₀ values to structural analogs to establish SAR trends .

Q. What spectroscopic evidence supports the compound’s role as a ligand in catalytic systems?

- Methodological Answer :

- X-ray absorption spectroscopy (XAS) at metal K-edges reveals oxidation states and coordination numbers in situ .

- Raman spectroscopy tracks ligand displacement during catalytic cycles (e.g., CO₂ reduction), with shifts in ν(C=O) indicating metal-ligand bond strength changes .

Contradiction Analysis & Data Gaps

- Evidence Gaps : While structural data exist for zinc complexes , no studies address the compound’s behavior under physiological conditions (e.g., serum stability).

- Contradictions : The thiophene’s electron-rich nature may enhance metal binding but could also increase susceptibility to oxidative degradation, conflicting with stability claims in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.